molecular formula C11H12N2O3S B3141362 1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 478249-35-3

1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No. B3141362
CAS RN: 478249-35-3
M. Wt: 252.29 g/mol
InChI Key: QJXXOHLXEROGRF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The search results do not provide a specific molecular structure for "1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one" .


Chemical Reactions Analysis

Chemical reactions involve changes in the arrangement of atoms to produce new substances. The search results do not provide specific information on the chemical reactions involving "1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one" .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as density, melting point, boiling point, and molecular weight. The search results provide some information on similar compounds, but specific properties for “1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one” are not found .

Scientific Research Applications

Herbicides and Fungicides

This compound is used in the production of herbicides and fungicides . These are substances that are used to control unwanted plants (weeds) and fungal diseases in crops and gardens.

Antiviral Medications

It serves as an intermediate in the synthesis of nucleoside antiviral drugs . These drugs are used to treat viral infections. For example, it is used in the production of Tenofovir (CAS NO:147127-20-6), Adefovir (CAS NO:106941-25-7), and Adefovir Dipivoxil (CAS NO:142340-99-6) .

Printing Inks

The compound, also known as Esacure 1001 M or KIP–1001M, may be used in applications like printing inks such as offset, flexo, screen, ink-jet inks . These inks are used in various printing processes for creating images and text on paper and other materials.

Acrylic Clear Varnishes

Esacure 1001 M is used in the production of acrylic clear varnishes . These varnishes are used to provide a protective finish or film in various applications, including artwork, wooden furniture, and other decorative items.

Food Packaging

This compound is used in food packaging materials . It helps to enhance the properties of the packaging material, making it more durable, resistant to moisture, and safe for food contact.

β-catenin Targeting

A cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . This has potential applications in cancer research, as β-catenin plays a crucial role in cell growth and differentiation.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. The search results do not provide specific information on the mechanism of action of "1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one" .

Safety and Hazards

Information on the safety and hazards of a compound is important for handling and disposal. The search results do not provide specific safety and hazard information for "1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one" .

properties

IUPAC Name

3-methyl-5-(4-methylphenyl)sulfonyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-8-3-5-9(6-4-8)17(15,16)10-7-13(2)11(14)12-10/h3-7H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXXOHLXEROGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
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1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
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1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
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1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
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1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 6
1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

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